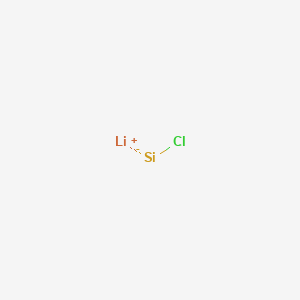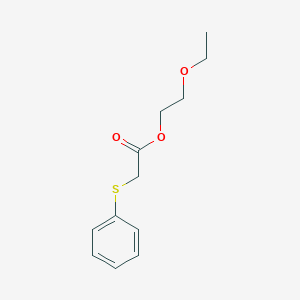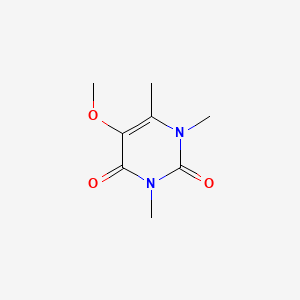
5-Methoxy-1,3,6-trimethyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1,3,6-trimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its potential pharmacological properties, including antioxidant and immunomodulatory activities . It is structurally similar to other uracil derivatives but features a methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methoxy-1,3,6-trimethyluracil can be synthesized via the alkylation of 5-hydroxy-6-methyluracil with dimethyl sulfate in aqueous-alkaline media . Another method involves the oxidation of 1,3,6-trimethyluracil with ammonium persulfate in an alkaline medium, followed by acid hydrolysis .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the conditions of the Elbs oxidation of 6-methyluracil in the presence of metal phthalocyanine oxidation catalysts. This method allows for a higher yield of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1,3,6-trimethyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Ammonium persulfate in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Alkylation using dimethyl sulfate in aqueous-alkaline media.
Major Products
The major products formed from these reactions include other methylated and methoxylated derivatives of uracil, such as 5-hydroxy-1,3,6-trimethyluracil .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1,3,6-trimethyluracil has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxy-1,3,6-trimethyluracil is primarily associated with its high antioxidant activity. It acts by scavenging free radicals and reducing oxidative stress in biological systems . The molecular targets and pathways involved include interactions with cellular antioxidant defense mechanisms and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-6-methyluracil
- 5-Hydroxy-1,3,6-trimethyluracil
- 5-Methoxy-6-methyluracil
- 5-Methoxy-1,6-dimethyluracil
- 5-Methoxy-3,6-dimethyluracil
Uniqueness
5-Methoxy-1,3,6-trimethyluracil is unique due to its enhanced antioxidant activity and bioavailability compared to other similar compounds . Its specific structural modifications, including the methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions, contribute to its distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
159211-25-3 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
5-methoxy-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(13-4)7(11)10(3)8(12)9(5)2/h1-4H3 |
InChI-Schlüssel |
LVBGCTSNDVLRGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


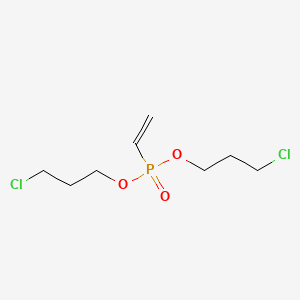
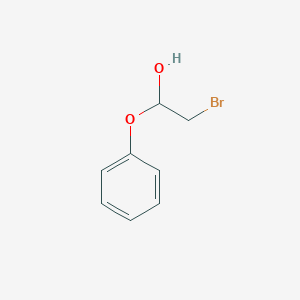
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
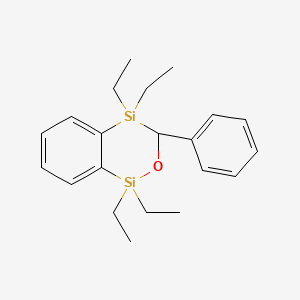
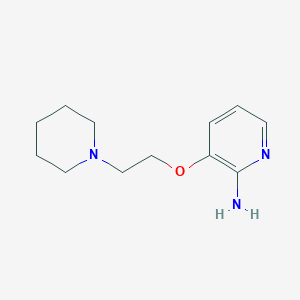
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

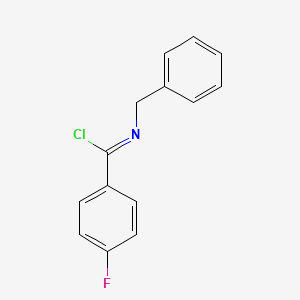
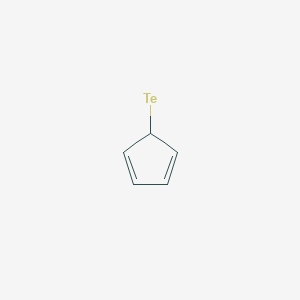
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
